molecular formula C10H8N2O2 B2461559 3-Methyl-8-nitroquinoline CAS No. 2801-32-3

3-Methyl-8-nitroquinoline

Cat. No.: B2461559
CAS No.: 2801-32-3
M. Wt: 188.186
InChI Key: DWHMTTROZUHZMC-UHFFFAOYSA-N
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Description

3-Methyl-8-nitroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family It is characterized by a quinoline ring system substituted with a methyl group at the third position and a nitro group at the eighth position

Scientific Research Applications

3-Methyl-8-nitroquinoline has a wide range of applications in scientific research:

Safety and Hazards

The safety information for 3-Methyl-8-nitroquinoline includes several hazard statements: H302-H315-H319-H335 . This indicates that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Future Directions

Quinoline and its derivatives have become essential compounds due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of quinoline derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-8-nitroquinoline can be achieved through several classical methods, including the Skraup, Friedländer, and Doebner-von Miller syntheses. These methods typically involve the cyclization of aniline derivatives with suitable aldehydes or ketones under acidic conditions. For instance, the Skraup synthesis involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene .

Industrial Production Methods: Industrial production of this compound often employs more efficient and scalable methods, such as microwave-assisted synthesis, which offers shorter reaction times and higher yields. Additionally, the use of recyclable catalysts and solvent-free conditions are explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-8-nitroquinoline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Comparison with Similar Compounds

    8-Nitroquinoline: Similar in structure but lacks the methyl group at the third position.

    3-Methylquinoline: Similar in structure but lacks the nitro group at the eighth position.

    Quinoline: The parent compound without any substituents.

Uniqueness: 3-Methyl-8-nitroquinoline is unique due to the presence of both the methyl and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogues.

Properties

IUPAC Name

3-methyl-8-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-5-8-3-2-4-9(12(13)14)10(8)11-6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHMTTROZUHZMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=CC=C2)[N+](=O)[O-])N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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